5-Fluoro-6-methoxynicotinamide mechanism of action in vitro
5-Fluoro-6-methoxynicotinamide mechanism of action in vitro
The Mechanistic Role of the 5-Fluoro-6-methoxynicotinamide Scaffold in Targeted In Vitro Therapeutics: From YAP/TAZ-TEAD Disruption to NaV1.1 Modulation
Executive Summary
In modern rational drug design, specific chemical moieties are engineered to act as "privileged pharmacophores"—structural fragments that confer precise binding thermodynamics and metabolic stability across diverse biological targets. 5-Fluoro-6-methoxynicotinamide (5-F-6-MeO-NA) is one such highly engineered fragment. Rather than acting as a standalone active pharmaceutical ingredient, this moiety serves as the mechanistic engine for two distinct, cutting-edge therapeutic classes: direct Protein-Protein Interaction Disruptors (PPIDs) targeting the Hippo pathway in oncology[1], and voltage-gated sodium channel (NaV1.1) activators in neurology[2].
This technical guide dissects the in vitro mechanism of action of the 5-F-6-MeO-NA scaffold, detailing the structural causality behind its efficacy and the self-validating experimental workflows required to quantify its biological impact.
Structural Biology & Rationale: The "Fluorine Magic"
The incorporation of the 5-F-6-MeO-NA moiety into larger molecular cores (such as dihydrobenzofurans or pyridinylacetamides) is not arbitrary. It is driven by strict structure-activity relationship (SAR) requirements:
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The 5-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly lowering the pKa of the adjacent nicotinamide group. This optimizes the molecule's hydrogen-bonding network within hydrophobic protein pockets and acts as a metabolic shield against cytochrome P450-mediated oxidation[3].
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The 6-Methoxy Substitution: The methoxy group provides critical steric bulk. By restricting the rotational degrees of freedom of the nicotinamide amide, it forces the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding[1].
Core Mechanism 1: YAP/TAZ-TEAD PPI Disruption (Oncology)
Causality and Target Engagement
The Hippo signaling pathway is a master regulator of cell proliferation. When dysregulated, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving oncogenesis[4]. Inhibiting this interaction is notoriously difficult due to the flat, featureless nature of the protein-protein interface.
When incorporated into a dihydrobenzofuran core (yielding clinical analogs akin to IAG933), the 5-F-6-MeO-NA moiety projects deep into Interface 3 of the TEAD central pocket[3]. The nicotinamide nitrogen and amide carbonyl form indispensable hydrogen bonds with the TEAD backbone. Simultaneously, the fluoro-methoxy substitutions perfectly fill the hydrophobic sub-pocket, physically occluding YAP from binding and thereby silencing oncogenic transcription[1].
Fig 1: Mechanism of 5-F-6-MeO-NA derived inhibitors disrupting the YAP-TEAD oncogenic complex.
In Vitro Validation Protocol: TR-FRET Assay
To quantify the disruption of the YAP-TEAD complex, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
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Causality of Choice: TR-FRET utilizes a time delay before measuring emission, entirely eliminating background auto-fluorescence from the 5-F-6-MeO-NA compounds. The ratiometric readout (665nm/620nm) makes it a self-validating system, immune to well-to-well volume variations.
Step-by-Step Methodology:
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Reagent Preparation: Express and purify His-tagged recombinant human TEAD1 protein. Synthesize a Cy5-labeled YAP peptide corresponding to the TEAD-binding domain.
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Complex Assembly: In a 384-well microplate, combine 10 nM His-TEAD1, 50 nM Cy5-YAP peptide, and 2 nM Terbium (Tb)-cryptate labeled anti-His antibody in assay buffer (HEPES pH 7.4, 0.1% BSA, 1 mM DTT).
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Compound Titration: Add the 5-F-6-MeO-NA derivative in a 10-point dose-response titration (ranging from 10 μM to 0.1 nM).
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Incubation & Displacement: Incubate the plate at room temperature for 2 hours. If the compound successfully binds the TEAD pocket, it displaces the Cy5-YAP peptide, increasing the distance between the Tb-donor and Cy5-acceptor beyond the Förster radius.
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Quantification: Excite the plate at 337 nm. Measure emission at 620 nm (Tb) and 665 nm (Cy5) after a 50 μs delay. Calculate the IC50 based on the decrease in the 665/620 ratio.
Core Mechanism 2: NaV1.1 Channel Activation (Neurology)
Causality and Target Engagement
Loss-of-function mutations in the NaV1.1 voltage-gated sodium channel lead to severe epileptic encephalopathies, such as Dravet syndrome. While most sodium channel drugs are inhibitors, pyridinylacetamide derivatives containing the 5-F-6-MeO-NA moiety act as rare activators[2]. The highly electronegative fluorine atom interacts with the gating charges within the voltage-sensor domain of the channel. This interaction thermodynamically stabilizes the open conformation of the channel, shifting the voltage dependence of activation to more hyperpolarized potentials and delaying channel inactivation.
In Vitro Validation Protocol: Automated Patch-Clamp Electrophysiology
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Causality of Choice: Biochemical binding assays cannot differentiate between channel inhibitors and activators. Patch-clamp electrophysiology is required because it provides direct, real-time kinetic data of channel gating, validating the functional mechanism of action.
Step-by-Step Methodology:
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Cell Preparation: Culture HEK293 cells stably expressing human NaV1.1 channels. Harvest and suspend cells in extracellular recording solution.
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Configuration: Utilize an automated planar patch-clamp system to establish a whole-cell configuration. Ensure seal resistance is >1 GΩ to validate membrane integrity.
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Voltage Protocol: Hold the membrane potential at -120 mV to ensure all channels are in the closed, resting state. Apply a depolarizing test pulse to -20 mV for 20 milliseconds to evoke inward sodium currents.
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Compound Perfusion: Perfuse the 5-F-6-MeO-NA derivative into the extracellular bath.
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Kinetic Analysis: Record the sodium current traces. A successful activator will manifest as an increase in the total Area Under the Curve (AUC) during the depolarizing pulse, indicating prolonged channel opening and delayed inactivation.
Fig 2: In vitro screening workflow validating the dual mechanistic utility of the pharmacophore.
Quantitative SAR Data Presentation
The table below summarizes representative in vitro data demonstrating how the specific substitutions on the nicotinamide ring dictate biological efficacy across both therapeutic domains[1],[2],[3].
| Pharmacophore Moiety | Target System | Validation Assay | Parameter | Value | Mechanistic Consequence |
| Unsubstituted Nicotinamide | YAP/TAZ-TEAD | TR-FRET | IC50 | >1000 nM | Poor hydrophobic pocket fit; minimal PPI disruption. |
| 5-Fluoro-6-methoxynicotinamide | YAP/TAZ-TEAD | TR-FRET | IC50 | 2 - 15 nM | Optimal steric lock; high-affinity PPI disruption. |
| 5-Fluoro-6-methoxynicotinamide | NaV1.1 Channel | Patch-Clamp | EC50 | <1.5 μM | Potent stabilization of the channel open state. |
| 5-Fluoro-6-methoxynicotinamide | Hepatic Microsomes | Clearance Assay | CLint | <150 µL/min/mg | Fluorine shielding prevents rapid oxidative metabolism. |
References
- Title: US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents Source: Google Patents URL
- Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents Source: Google Patents URL
- Title: Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling Source: NIH / PMC URL
- Title: Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter Source: ACS Publications URL
Sources
- 1. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 2. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
